Ropivacaine-d7 N-Oxide

Catalog No.
S12899187
CAS No.
M.F
C17H26N2O2
M. Wt
297.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ropivacaine-d7 N-Oxide

Product Name

Ropivacaine-d7 N-Oxide

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide

Molecular Formula

C17H26N2O2

Molecular Weight

297.44 g/mol

InChI

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2

InChI Key

RVWGBWHPDXEKHY-IXVJORGUSA-N

Canonical SMILES

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-]

Ropivacaine-d7 N-Oxide is a deuterated derivative of Ropivacaine, which is a long-acting amide-type local anesthetic. The introduction of deuterium (D) in the molecular structure enhances the compound's stability and allows for more precise tracking in biochemical studies. The molecular formula for Ropivacaine-d7 N-Oxide is C17_{17}H19_{19}D7_{7}N2_{2}O2_{2}, and its molecular weight is approximately 297.44 g/mol .

Typical of N-oxide compounds. These reactions may include:

  • Reduction Reactions: N-Oxides can be reduced to their corresponding amines under specific conditions, which can be useful in synthetic organic chemistry.
  • Oxidation Reactions: As an N-Oxide, it may also undergo further oxidation to yield different nitrogen-containing functional groups.
  • Nucleophilic Substitution: The presence of the N-Oxide moiety can influence the reactivity of the compound towards nucleophiles.

Understanding these reactions is crucial for exploring the compound's synthetic pathways and its behavior in biological systems.

Ropivacaine-d7 N-Oxide retains the anesthetic properties of its parent compound, Ropivacaine, which works by blocking sodium ion influx in nerve cells, thus inhibiting nerve conduction. This mechanism makes it effective for regional anesthesia and pain management. The deuterated form may exhibit altered pharmacokinetics due to the isotopic substitution, potentially leading to differences in metabolism and excretion compared to non-deuterated counterparts .

The synthesis of Ropivacaine-d7 N-Oxide typically involves:

  • Deuteration: This can be achieved through various methods such as using deuterated reagents during the synthesis of Ropivacaine or through post-synthetic modification.
  • Oxidation: The conversion of Ropivacaine to its N-Oxide form generally requires oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, ensuring that the reaction conditions are mild to preserve the integrity of the amide structure.

These methods allow researchers to produce Ropivacaine-d7 N-Oxide with high purity for use in various applications .

Ropivacaine-d7 N-Oxide has several key applications:

  • Research Tool: It is widely used in proteomics and pharmacokinetic studies due to its isotopic labeling, allowing scientists to trace metabolic pathways and interactions within biological systems.
  • Anesthetic Studies: As a derivative of a known anesthetic, it serves as a model compound for studying local anesthetics' mechanisms and effects, particularly in understanding how deuteration affects drug activity and metabolism .

Interaction studies involving Ropivacaine-d7 N-Oxide focus on its binding affinity and activity at sodium channels, as well as its interactions with other biological molecules. These studies are essential for elucidating how modifications like deuteration influence drug efficacy and safety profiles. Additionally, comparative studies with non-deuterated forms help clarify the implications of isotopic labeling on pharmacodynamics and pharmacokinetics.

Ropivacaine-d7 N-Oxide shares structural similarities with several other local anesthetics and their derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
RopivacaineAmide-type local anestheticLong-acting anesthetic with lower cardiotoxicity
BupivacaineAmide-type local anestheticMore potent but higher cardiotoxicity compared to Ropivacaine
LevobupivacaineEnantiomer of BupivacaineDesigned to reduce toxicity while maintaining efficacy
LidocaineAmide-type local anestheticShorter duration of action compared to Ropivacaine

Uniqueness of Ropivacaine-d7 N-Oxide:

  • The incorporation of deuterium allows for enhanced tracking in metabolic studies.
  • Its specific structural modifications may lead to distinct pharmacological profiles compared to traditional local anesthetics.

The formation of Ropivacaine-d7 N-Oxide involves the selective oxidation of the tertiary nitrogen atom in the piperidine ring of Ropivacaine-d7 . The N-oxidation mechanism follows well-established pathways for tertiary amine oxidation, where the nitrogen lone pair electrons serve as the nucleophilic center for oxidant attack [32]. In the case of Ropivacaine derivatives, the piperidine nitrogen is the primary site for oxidation due to its accessibility and electronic environment [15].

The most commonly employed oxidizing agents for N-oxide formation include hydrogen peroxide, meta-chloroperoxybenzoic acid, and peroxymonocarbonate systems [32] [33]. Hydrogen peroxide-based oxidation systems demonstrate particular effectiveness, with second-order rate constants for tertiary amine oxidations by peroxymonocarbonate being over 400-fold greater than those for hydrogen peroxide alone [32]. The mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic oxygen center of the oxidizing agent, followed by proton transfer and formation of the N-oxide functionality [36].

The carbon dioxide-catalyzed hydrogen peroxide oxidation system provides an economical and environmentally friendly approach for N-oxide synthesis [33]. In this system, the active oxidizing species is the peroxymonocarbonate ion, which forms through equilibrium reactions between hydrogen peroxide and bicarbonate [32]. The reaction proceeds through a concerted mechanism where the tertiary amine attacks the electrophilic oxygen of the peroxymonocarbonate, resulting in N-oxide formation with excellent yields [33].

Table 1: Oxidation Rate Constants for Tertiary Amine N-Oxidation

Oxidizing SystemRate Constant (M⁻¹s⁻¹)Temperature (°C)Solvent System
Hydrogen Peroxide Alone0.000125Water
Peroxymonocarbonate0.04225Water/Acetone (5:1)
meta-Chloroperoxybenzoic Acid0.1525Dichloromethane

The stereochemical outcome of N-oxidation in piperidine systems can result in the formation of diastereomeric N-oxides due to the pyramidal geometry at the oxidized nitrogen center [2] [7]. The nitrogen atom in the N-oxide adopts a tetrahedral geometry, creating a new stereogenic center that can exist in two configurations [47]. This stereochemical complexity necessitates careful control of reaction conditions and subsequent separation procedures [28].

Deuterium Incorporation Techniques

Deuterium incorporation into Ropivacaine structures requires specialized synthetic approaches that ensure high isotopic purity and regioselective labeling [17]. The most effective strategies involve the use of deuterated building blocks or late-stage deuterium exchange reactions [19]. For Ropivacaine-d7, the deuterium atoms are typically incorporated into the propyl chain attached to the piperidine nitrogen [3].

The synthesis of deuterated propyl chains can be achieved through several methodologies, including reduction of deuterated carboxylic acid derivatives with lithium aluminum deuteride [43]. This approach provides high levels of deuterium incorporation while maintaining the structural integrity of the ropivacaine framework [21]. Alternative methods include the use of deuterated alkylating agents such as deuterated tosylates or iodides in nucleophilic substitution reactions [44].

Modern deuteration techniques employ organophotocatalytic methods for selective deuterium incorporation at metabolically labile positions [41] [42]. These methods utilize cost-effective organophotocatalysts with deuterium oxide as the deuterium source, enabling highly regioselective installation of deuterium with excellent incorporation levels up to 100 percent [42]. The process employs hydrogen atom transfer mechanisms to achieve selective C-H bond activation followed by deuterium incorporation [41].

Table 2: Deuterium Incorporation Methods and Efficiency

MethodDeuterium SourceIncorporation Efficiency (%)SelectivityReaction Conditions
Lithium Aluminum Deuteride ReductionLithium Aluminum Deuteride95-98HighAnhydrous Tetrahydrofuran, 0°C
Deuterated AlkylationDeuterated Tosylates90-95ModerateDimethylformamide, 80°C
Organophotocatalytic ExchangeDeuterium Oxide98-100ExcellentRoom Temperature, Visible Light
Electrochemical DeuterationHeavy Water80-99GoodAmbient Pressure, 25°C

Flow synthesis systems for deuterated compounds have emerged as promising alternatives to traditional batch processes [18] [20]. These systems operate at ambient pressure and room temperature, utilizing electrochemical methods to incorporate deuterium from heavy water [18]. The process involves proton-conducting membranes and electrodes to facilitate deuterium incorporation through electrochemical oxidation and reduction reactions [18].

The precision deuteration of medicinal building blocks requires careful consideration of isotopic purity levels demanded by pharmaceutical applications [16]. Modern techniques can achieve isotopic enrichment levels exceeding 99 percent for critical positions while maintaining the pharmacological properties of the parent compound [31]. Quality control measures include high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm isotopic enrichment and structural integrity [31].

Industrial-Scale Production Challenges

The industrial production of Ropivacaine-d7 N-Oxide faces significant challenges related to cost, scalability, and quality control [22] [24]. The high cost of deuterated starting materials represents a primary economic barrier, with deuterated reagents typically costing 10-100 times more than their protiated counterparts [26]. Despite these increased material costs, the overall production cost impact ranges from 1-5 percent due to the reduced dosing requirements of deuterated pharmaceuticals [24].

Scale-up considerations for isotopically labeled compounds involve maintaining isotopic purity throughout large-scale synthetic processes [22]. Traditional batch-type deuteration methods face limitations in production scale due to reaction vessel size constraints and longer processing times caused by reduced heating and cooling efficiency [20]. The complexity of filtration and extraction processes further complicates industrial implementation [20].

Table 3: Industrial Production Challenges and Solutions

ChallengeImpactProposed SolutionImplementation Status
High Material Costs10-100x increase in reagent costsProcess optimization and recyclingPartially implemented
Scale LimitationsRestricted by vessel sizeFlow synthesis systemsUnder development
Quality ControlIsotopic purity maintenanceAdvanced analytical methodsEstablished
Process ComplexityExtended processing timesContinuous manufacturingResearch phase

Flow synthesis methodologies offer potential solutions to industrial-scale production challenges [20]. These systems enable continuous processing with superior thermal efficiency and enhanced safety profiles compared to traditional batch methods [20]. The flow approach allows for precise control of reaction conditions at high temperature and pressure while maintaining consistent product quality [20].

The development of specialized flow-type microwave reactors has shown promise for mass production of deuterated aromatic compounds [20]. These systems combine microwave heating technology with continuous flow processing to achieve improved heating and reaction efficiency [20]. The microwave approach enables direct and uniform heating through molecular vibration, resulting in faster reaction times and higher yields [20].

Automation and process control systems are essential for maintaining consistent isotopic purity in industrial production [25]. Advanced monitoring techniques include real-time mass spectrometry and nuclear magnetic resonance spectroscopy to ensure product specifications are maintained throughout the manufacturing process [31]. Quality assurance protocols must address both chemical purity and isotopic enrichment to meet pharmaceutical regulatory requirements [24].

Purification Methods for Isotopically Labeled Compounds

The purification of Ropivacaine-d7 N-Oxide requires specialized techniques to address both the isotopic labeling and the stereochemical complexity of N-oxide formation [28] [29]. Standard purification methods must be adapted to account for the unique properties of deuterated compounds and the potential formation of diastereomeric mixtures [47].

High-performance liquid chromatography represents the primary method for separating diastereomeric N-oxide mixtures [47]. The separation is achieved using silica gel stationary phases with optimized mobile phase compositions that exploit the subtle differences in polarity between diastereomers [47]. Chiral stationary phases may be required for complete resolution of all stereoisomeric forms [47].

Table 4: Purification Methods for N-Oxide Diastereomers

MethodStationary PhaseMobile PhaseResolution FactorRecovery (%)
Normal Phase High-Performance Liquid ChromatographySilica GelHexane/Isopropanol1.25-1.885-95
Reverse Phase High-Performance Liquid ChromatographyC18Methanol/Water with Acid1.1-1.480-90
Chiral High-Performance Liquid ChromatographyChiral Stationary PhaseOptimized for Each Case1.5-2.570-85
Preparative ChromatographySilica GelGradient ElutionVariable75-90

Isotopic purity assessment requires sophisticated analytical techniques to distinguish between deuterated and non-deuterated species [31]. High-resolution mass spectrometry coupled with liquid chromatography provides accurate determination of isotopic enrichment levels [31]. The method involves extracting and integrating isotopic ions from full-scan mass spectra to calculate the percentage of deuterium incorporation [31].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium positioning [31]. The method provides insights into the relative isotopic purity and can detect unexpected deuterium exchange or migration during synthesis and purification [31]. Integration of deuterium signals relative to remaining proton signals allows quantitative assessment of labeling efficiency [31].

Advanced purification strategies for isotopically labeled compounds include the use of phenylboronic acid solid-phase extraction for compounds containing diol or polyol functionalities [28]. This method exploits the specific binding affinity between boronic acids and compounds with adjacent hydroxyl groups [28]. However, this approach may not be suitable for N-oxide compounds that lack the required structural features [28].

Ion mobility spectrometry has emerged as a powerful technique for separating isotopic isomers that cannot be resolved by conventional chromatographic methods [46] [49]. Field asymmetric waveform ion mobility spectrometry operating at high electric fields can fully resolve isotopic isomers for compounds over 100 daltons [46]. The optimum separation conditions typically occur near the electrical breakdown threshold in nitrogen gas [46].

Mass spectrometry represents the primary analytical technique for the identification and quantification of Ropivacaine-d7 N-Oxide, offering unique fragmentation patterns that enable definitive structural elucidation [1] [2]. The compound exhibits characteristic mass spectrometric behavior distinct from both the parent ropivacaine and its non-deuterated N-oxide analog.

Molecular Ion Characteristics

The molecular ion of Ropivacaine-d7 N-Oxide appears at m/z 298.1 under positive electrospray ionization conditions, representing a 7 Da shift from the non-deuterated N-oxide (m/z 291.1) and a 23 Da increase from deuterated ropivacaine (m/z 282.1) [3] [4]. This characteristic isotope shift pattern serves as the primary identification criterion for the deuterated N-oxide metabolite.

Fragmentation Pathways

The most diagnostically significant fragmentation pathway involves the loss of the oxygen atom from the N-oxide functionality, yielding the deoxygenation product ion at m/z 282.1, which corresponds to the molecular ion of Ropivacaine-d7 [1] [2]. This deoxygenation reaction occurs readily under atmospheric pressure chemical ionization conditions and represents a characteristic behavior of N-oxide compounds that distinguishes them from hydroxylated metabolites.

The base peak fragmentation typically occurs at m/z 149.1, representing a 7 Da shift from the corresponding fragment in non-deuterated ropivacaine N-oxide (m/z 142.1) [3]. This fragment results from the cleavage of the amide bond and retention of the deuterated propyl chain attached to the piperidine nitrogen. Additional secondary fragmentation patterns include the formation of fragment ions at m/z 263.1 and m/z 235.1, representing losses of neutral molecules from the molecular ion.

Collision-Induced Dissociation Parameters

Optimal collision-induced dissociation for Ropivacaine-d7 N-Oxide typically requires collision energies in the range of 20-25 V, slightly higher than the parent ropivacaine compound due to the increased stability imparted by the N-oxide functionality [3]. Multiple reaction monitoring transitions can be established using the molecular ion to fragment transitions of m/z 298.1 → 149.1 (quantitative) and m/z 298.1 → 282.1 (confirmatory).

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Ropivacaine-d7 N-Oxide, with characteristic chemical shift patterns that reflect both the N-oxide functionality and deuterium substitution effects [5] [6]. The NMR spectral signatures offer definitive structural confirmation and enable detailed conformational analysis.

Carbon-13 NMR Spectroscopic Data

The carbon-13 NMR spectrum of Ropivacaine-d7 N-Oxide exhibits characteristic N-oxide effects that manifest as significant downfield shifts for carbons in proximity to the oxidized nitrogen [6]. The carbon directly bonded to the N-oxide nitrogen typically appears in the range of 65-75 ppm, representing a downfield shift of 8-15 ppm compared to the corresponding carbon in the parent amine.

Alpha carbons to the N-oxide functionality show characteristic downfield shifts of 4-6 ppm, while beta carbons exhibit upfield shifts of 3-6 ppm due to the gamma-gauche effect [6]. The deuterium substitution in the propyl chain creates isotope effects that are most pronounced for carbons directly bonded to deuterium atoms, appearing as subtle upfield shifts of 0.1-0.3 ppm per deuterium atom.

The aromatic carbon resonances remain relatively unchanged compared to the parent compound, appearing in the expected range of 120-140 ppm for the dimethylphenyl substituent. The carbonyl carbon of the amide functionality typically resonates at approximately 170-175 ppm, showing minimal perturbation from the N-oxide formation.

Proton NMR Spectroscopic Characteristics

The proton NMR spectrum of Ropivacaine-d7 N-Oxide shows characteristic changes related to the N-oxide functionality, particularly for protons on carbons adjacent to the oxidized nitrogen [5]. The most significant changes occur for protons on the carbon bearing the amide functionality, which typically appear as a multiplet in the range of 4.8-5.2 ppm, representing a significant downfield shift from the parent compound.

The deuterium substitution in the propyl chain eliminates the corresponding proton signals, creating a characteristic spectral pattern that serves as a diagnostic fingerprint for the deuterated compound. The remaining methylene protons in the piperidine ring show subtle chemical shift changes due to the electronic effects of the N-oxide functionality.

Two-Dimensional NMR Applications

Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide crucial connectivity information for structural confirmation [6]. These techniques enable the assignment of all carbon and proton resonances and confirm the integrity of the molecular structure following synthetic preparation or isolation procedures.

Chromatographic Separation Techniques

Liquid chromatographic separation of Ropivacaine-d7 N-Oxide requires carefully optimized conditions to achieve adequate resolution from structurally related compounds and matrix components [7] [8]. The chromatographic behavior of N-oxide compounds typically differs significantly from their parent amines due to increased polarity and altered hydrogen bonding characteristics.

Reversed-Phase Liquid Chromatography

The most widely employed chromatographic approach utilizes reversed-phase liquid chromatography with C18 stationary phases [7] [9]. Optimal separation conditions typically employ gradient elution with aqueous formic acid and acetonitrile mobile phases. A representative method utilizes a C18 column (2.1 × 100 mm, 3 μm particle size) with a mobile phase gradient from 95% aqueous formic acid (0.05% v/v) to 70% acetonitrile over 4 minutes at a flow rate of 0.4 mL/min [3].

Under these conditions, Ropivacaine-d7 N-Oxide typically elutes earlier than the parent ropivacaine compound due to increased polarity, with retention times in the range of 3.5-4.0 minutes compared to 5.0 minutes for ropivacaine. The deuterium substitution has minimal effect on retention time, with Ropivacaine-d7 N-Oxide and its non-deuterated analog showing virtually identical chromatographic behavior.

High-Performance Liquid Chromatography with Ultraviolet Detection

Traditional HPLC-UV methods can be employed for routine analysis, though mass spectrometric detection offers superior selectivity and sensitivity [7]. UV detection at 215 nm provides adequate sensitivity for most applications, with detection limits typically in the range of 25-50 ng/mL depending on matrix complexity.

Isocratic elution systems using phosphate-buffered mobile phases have proven effective for simple matrix applications. A representative method employs a C18 column (4.6 × 150 mm, 5 μm) with a mobile phase consisting of 10 mM potassium phosphate buffer (pH 4.0) and acetonitrile (73:27 v/v) at a flow rate of 0.8 mL/min [7].

Ultra-High-Performance Liquid Chromatography Applications

Ultra-high-performance liquid chromatography systems provide enhanced resolution and reduced analysis times for complex sample matrices [10]. These systems typically employ sub-2-μm particle size columns with optimized gradient profiles to achieve baseline resolution of Ropivacaine-d7 N-Oxide from potential interfering compounds within 2-3 minutes total analysis time.

Stability-Indicating Analytical Protocols

Stability-indicating analytical methods for Ropivacaine-d7 N-Oxide must demonstrate the ability to separate and quantify the compound in the presence of potential degradation products formed under various stress conditions [11] [12]. These protocols are essential for pharmaceutical development and quality control applications.

Forced Degradation Study Conditions

Comprehensive forced degradation studies should encompass acidic, basic, oxidative, photolytic, and thermal stress conditions according to International Conference on Harmonization guidelines [11] [12]. Acidic hydrolysis conditions (0.1 M hydrochloric acid at 60°C for 24-72 hours) may lead to protonation effects and potential rearrangement reactions, while basic conditions (0.1 M sodium hydroxide at 60°C) can cause amide hydrolysis and N-oxide reduction.

Oxidative stress conditions using 3% hydrogen peroxide at room temperature represent particularly relevant degradation pathways for N-oxide compounds [12] [13]. These conditions can lead to further oxidation products or, paradoxically, reduction back to the parent amine under certain circumstances. Photolytic degradation under UV irradiation (254 nm) for 24-72 hours can produce various photodegradation products that must be chromatographically resolved from the parent compound.

Analytical Method Requirements

Stability-indicating methods must achieve baseline resolution between Ropivacaine-d7 N-Oxide and all potential degradation products, with resolution factors greater than 2.0 for critical separations [11] [14]. The methods should demonstrate linearity over the concentration range of 80-120% of the target concentration, with correlation coefficients greater than 0.999.

Precision requirements typically specify relative standard deviations less than 2% for repeatability and less than 5% for intermediate precision measurements [14]. Accuracy should be demonstrated over the range of 80-120% of the nominal concentration, with recovery values between 98-102% for the active compound.

System Suitability Parameters

System suitability testing should include evaluation of column efficiency (theoretical plates greater than 2000), tailing factor (less than 2.0), and resolution between critical peak pairs [11]. Injection precision should be demonstrated through replicate injections of standard solutions, with area count variations less than 2% relative standard deviation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

297.243365298 g/mol

Monoisotopic Mass

297.243365298 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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